molecular formula C17H26N2O3 B248290 N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Katalognummer: B248290
Molekulargewicht: 306.4 g/mol
InChI-Schlüssel: GHAZHQQOEKISSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 4-methyl-1-piperidinyl group attached to a propanamide backbone

Eigenschaften

Molekularformel

C17H26N2O3

Molekulargewicht

306.4 g/mol

IUPAC-Name

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O3/c1-13-4-7-19(8-5-13)9-6-17(20)18-14-10-15(21-2)12-16(11-14)22-3/h10-13H,4-9H2,1-3H3,(H,18,20)

InChI-Schlüssel

GHAZHQQOEKISSO-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Kanonische SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide typically involves the following steps:

    Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxybenzaldehyde with a suitable reagent such as a Grignard reagent or an organolithium compound.

    Formation of the 4-methyl-1-piperidinyl intermediate: This involves the reaction of 4-methylpiperidine with a suitable acylating agent.

    Coupling of the intermediates: The final step involves coupling the 3,5-dimethoxyphenyl intermediate with the 4-methyl-1-piperidinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or aromatic compounds.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound is used in biological assays to study its effects on cellular processes and receptor binding.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-3-(4-methyl-1-piperidinyl)propanamide
  • N-(3,5-dimethoxyphenyl)-3-(4-ethyl-1-piperidinyl)propanamide
  • N-(3,5-dimethoxyphenyl)-3-(4-methyl-1-pyrrolidinyl)propanamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(4-methylpiperidin-1-yl)propanamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the 4-methyl-1-piperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.